molecular formula C19H21N3S B4007477 6,6-dimethyl-2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

6,6-dimethyl-2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

Cat. No.: B4007477
M. Wt: 323.5 g/mol
InChI Key: QDRVEILXRSWJSO-UHFFFAOYSA-N
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Description

6,6-dimethyl-2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione is a useful research compound. Its molecular formula is C19H21N3S and its molecular weight is 323.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.14561886 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of pyrazolo[1,2-a][1,2,4]triazole derivatives involves 1,3-dipolar cycloadditions, demonstrating the versatility of these compounds in forming complex heterocyclic structures with potential for further functionalization (Sukumaran et al., 1972). This method opens pathways for the development of novel compounds with diverse applications in medicinal chemistry and materials science.

  • The photochemical behavior of related heterocyclic compounds under specific conditions leads to the formation of triazoles, showcasing the potential of these compounds in photochemically driven reactions and applications in designing light-responsive materials (Märky et al., 1971).

Biological Activities

  • Pyrazole-1,2,4-triazole hybrids have been synthesized and evaluated for their antibacterial and anticancer activities. These compounds demonstrate significant inhibitory effects against various bacterial strains and cancer cell lines, indicating their potential as therapeutic agents (Mallisetty et al., 2022).

  • The antioxidant potential of novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties has been investigated. Some of these compounds exhibit strong antioxidant activities, suggesting their applicability in oxidative stress-related conditions (Kaddouri et al., 2020).

Mechanistic Insights and Material Applications

  • Experimental and computational studies on pyrazol-1,3,4-thiadiazoles reveal insights into the mechanisms of their formation, highlighting the intricate dynamics of 1,3-dipolar cycloadditions. This research contributes to the understanding of reaction mechanisms in organic synthesis (Esseffar et al., 2009).

  • Heteroleptic cyclometalated iridium(III) complexes displaying blue phosphorescence have been developed using pyrazole-based ligands. These findings are relevant for the design of materials with specific photophysical properties, useful in light-emitting devices and sensors (Yang et al., 2005).

Properties

IUPAC Name

6,6-dimethyl-1,2-diphenyl-5,7-dihydro-1H-pyrazolo[1,2-a][1,2,4]triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-19(2)13-20-17(15-9-5-3-6-10-15)22(18(23)21(20)14-19)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRVEILXRSWJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(N(C(=S)N2C1)C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-dimethyl-2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione
Reactant of Route 2
6,6-dimethyl-2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione
Reactant of Route 3
6,6-dimethyl-2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione
Reactant of Route 4
6,6-dimethyl-2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione
Reactant of Route 5
6,6-dimethyl-2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione
Reactant of Route 6
6,6-dimethyl-2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

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